molecular formula C15H21NO3 B13355557 4-Methoxy-3-(2-(piperidin-1-yl)ethoxy)benzaldehyde

4-Methoxy-3-(2-(piperidin-1-yl)ethoxy)benzaldehyde

Cat. No.: B13355557
M. Wt: 263.33 g/mol
InChI Key: GBVPKCXGGLTUKF-UHFFFAOYSA-N
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Description

4-Methoxy-3-(2-(piperidin-1-yl)ethoxy)benzaldehyde is an organic compound with the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol . This compound is characterized by the presence of a methoxy group, a piperidinyl group, and a benzaldehyde moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-(piperidin-1-yl)ethanol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(2-(piperidin-1-yl)ethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-(2-(piperidin-1-yl)ethoxy)benzaldehyde is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2-(piperidin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The piperidinyl group enhances its binding affinity to target proteins, while the methoxy and aldehyde groups contribute to its reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinyl group enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical research .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

4-methoxy-3-(2-piperidin-1-ylethoxy)benzaldehyde

InChI

InChI=1S/C15H21NO3/c1-18-14-6-5-13(12-17)11-15(14)19-10-9-16-7-3-2-4-8-16/h5-6,11-12H,2-4,7-10H2,1H3

InChI Key

GBVPKCXGGLTUKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCN2CCCCC2

Origin of Product

United States

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